Cas no 127182-44-9 (Clarithromycin (9E)-O-Methyloxime)
Clarithromycin (9E)-O-Methyloxime Chemical and Physical Properties
Names and Identifiers
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- Clarithromycin (9E)-O-Methyloxime
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-met
- Clarithromycin Impurity G
- Clarithromycin EP Impurity G
- 6-O-MethylerythroMycin (9E)-9-(O-MethyloxiMe)
- Clarithromycin (9Z)-O-Methyloxime
- 127182-44-9
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
- 127252-80-6
- 6-O-Methylerythromycin A (Z)-9-(O-methyloxime); Oxacyclotetradecane, erythromycin deriv.; Clarithromycin Imp. O (EP)
- (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
- A899079
-
- Inchi: 1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29+/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
- InChI Key: BZXVFUGKJGEBBE-HQQTWTRQSA-N
- SMILES: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@@H]1[C@@H](C)[C@@H]([C@@H](C)C(=O)O[C@H](CC)[C@](C)([C@@H]([C@@H](C)/C(/[C@H](C)C[C@@]1(C)OC)=N/OC)O)O)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC
Computed Properties
- Exact Mass: 776.50300
- Monoisotopic Mass: 776.50344036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 54
- Rotatable Bond Count: 9
- Complexity: 1240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 187Ų
Experimental Properties
- PSA: 187.43000
- LogP: 2.87300
Clarithromycin (9E)-O-Methyloxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C559770-50mg |
Clarithromycin (9E)-O-Methyloxime |
127182-44-9 | 50mg |
$ 230.00 | 2023-09-08 | ||
| TRC | C559770-500mg |
Clarithromycin (9E)-O-Methyloxime |
127182-44-9 | 500mg |
$ 1777.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500625-250 mg |
Clarithromycin (9E)-O-Methyloxime, |
127182-44-9 | 250MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500625-250mg |
Clarithromycin (9E)-O-Methyloxime, |
127182-44-9 | 250mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AE38745-50mg |
ClarithroMycin IMpurity G |
127182-44-9 | 50mg |
$341.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38745-500mg |
ClarithroMycin IMpurity G |
127182-44-9 | 500mg |
$1822.00 | 2024-04-20 |
Clarithromycin (9E)-O-Methyloxime Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Clarithromycin (9E)-O-Methyloxime
Clarithromycin (9E)-O-Methyloxime (CAS No. 127182-44-9): A Comprehensive Overview
Clarithromycin (9E)-O-Methyloxime (CAS No. 127182-44-9) is a semi-synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound has garnered significant attention in the pharmaceutical and research communities due to its unique structural modifications and potential therapeutic applications. The (9E)-O-methyloxime variant of clarithromycin is particularly notable for its enhanced stability and bioavailability compared to its parent compound.
The chemical structure of Clarithromycin (9E)-O-Methyloxime features a 14-membered lactone ring, which is characteristic of macrolide antibiotics. The addition of the O-methyloxime group at the 9-position improves its resistance to acid degradation, making it more suitable for oral administration. This modification also contributes to its extended half-life and improved tissue penetration, which are critical factors in its efficacy.
One of the most frequently searched questions about Clarithromycin (9E)-O-Methyloxime is its mechanism of action. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents the translocation of peptides, effectively halting bacterial growth. Its spectrum of activity includes Gram-positive and some Gram-negative bacteria, as well as atypical pathogens like Mycoplasma and Legionella.
In recent years, the rise of antibiotic resistance has become a global health concern. Researchers are increasingly interested in derivatives like Clarithromycin (9E)-O-Methyloxime as potential solutions to combat resistant strains. Studies have shown that this compound retains activity against some macrolide-resistant bacteria, making it a valuable candidate for further development.
The pharmacokinetics of Clarithromycin (9E)-O-Methyloxime are another hot topic among researchers. Its improved stability in acidic environments allows for better absorption in the gastrointestinal tract. Once absorbed, it is widely distributed in tissues, including the lungs, skin, and soft tissues, achieving concentrations that exceed those in plasma. This property makes it particularly effective in treating respiratory and skin infections.
From a synthetic chemistry perspective, the production of Clarithromycin (9E)-O-Methyloxime involves several key steps, including the protection of reactive functional groups, oxime formation, and subsequent methylation. The process requires precise control of reaction conditions to ensure high yield and purity. Advanced analytical techniques like HPLC and NMR are employed to characterize the final product and confirm its identity.
The therapeutic applications of Clarithromycin (9E)-O-Methyloxime are vast. It is primarily used to treat bacterial infections such as pneumonia, bronchitis, and sinusitis. Additionally, its anti-inflammatory properties have sparked interest in its potential use for chronic inflammatory conditions. Recent studies have explored its role in modulating immune responses, which could open new avenues for treating autoimmune diseases.
In the context of drug development, Clarithromycin (9E)-O-Methyloxime serves as an important intermediate for synthesizing more complex derivatives. Researchers are actively investigating its potential in combination therapies, where it could enhance the efficacy of other antibiotics or antiviral agents. This approach is particularly relevant in the era of multidrug-resistant infections.
The safety profile of Clarithromycin (9E)-O-Methyloxime is well-documented, with most adverse effects being mild and reversible. Common side effects include gastrointestinal disturbances such as nausea and diarrhea. However, its use is generally well-tolerated, making it a preferred choice for long-term treatments in certain patient populations.
From a market perspective, the demand for Clarithromycin (9E)-O-Methyloxime is expected to grow, driven by the increasing prevalence of bacterial infections and the need for effective antibiotics. Pharmaceutical companies are investing in the development of novel formulations, including extended-release tablets and intravenous preparations, to enhance patient compliance and therapeutic outcomes.
In conclusion, Clarithromycin (9E)-O-Methyloxime (CAS No. 127182-44-9) represents a significant advancement in macrolide antibiotics. Its unique structural features, improved pharmacokinetics, and broad-spectrum activity make it a valuable tool in the fight against bacterial infections. As research continues to uncover its full potential, this compound is poised to play an even greater role in modern medicine.
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